molecular formula C9H5NO3 B3351271 5-Hydroxyquinoline-7,8-dione CAS No. 34535-16-5

5-Hydroxyquinoline-7,8-dione

Cat. No. B3351271
CAS RN: 34535-16-5
M. Wt: 175.14 g/mol
InChI Key: LJPSRYHELZLKPX-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-7,8-dione, also known as 5,8-Quinolinedione, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H5NO2 .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-Hydroxyquinoline-7,8-dione consists of a benzene ring fused with a pyridine moiety . The molecular weight is approximately 159.141 Da .


Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo a wide range of chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Safety And Hazards

8-Hydroxyquinoline, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child .

Future Directions

8-Hydroxyquinoline derivatives, which include 5-Hydroxyquinoline-7,8-dione, have been identified as a “privileged structure” due to their diverse biological properties. Numerous investigations suggest that this privileged structure should be further exploited for therapeutic applications in the future . This includes the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

5-hydroxyquinoline-7,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-6-4-7(12)9(13)8-5(6)2-1-3-10-8/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSRYHELZLKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=O)C=C2O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529360
Record name 5-Hydroxyquinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyquinoline-7,8-dione

CAS RN

34535-16-5
Record name 5-Hydroxyquinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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